molecular formula C9H6BrFO B053772 2-Bromo-5-fluoro-1-indanone CAS No. 111538-45-5

2-Bromo-5-fluoro-1-indanone

Cat. No. B053772
M. Wt: 229.05 g/mol
InChI Key: ZMHPIXWPOUTWTA-UHFFFAOYSA-N
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Description

2-Bromo-1-indanone is a halogenated indanone . It can be obtained via bromination of 1-indanone .


Synthesis Analysis

The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been developed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1-indanone is C9H7BrO . Its average mass is 211.055 Da and its monoisotopic mass is 209.968018 Da .


Chemical Reactions Analysis

2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .


Physical And Chemical Properties Analysis

The melting point of 2-Bromo-1-indanone is 33-38 °C and its boiling point is 110-112 °C/0.4 mmHg . Its density is estimated to be 1.4270 .

Safety And Hazards

2-Bromo-1-indanone is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 2-Bromo-5-fluoro-1-indanone are not available, the field of 1-indanone synthesis and its derivatives is intensively developed . There is a considerable interest in 1-indanones and their derivatives due to their wide range of biological activities . This opens up new possibilities for their applications in various fields .

properties

IUPAC Name

2-bromo-5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHPIXWPOUTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-1-indanone

Synthesis routes and methods

Procedure details

Bromine (1.98 mL) was added to a solution of 5-fluoroindanone (5.53 g) in acetic acid (100 mL), and the reaction solution was stirred at 60° C. for 10 minutes. After allowing the reaction solution to be cooled to room temperature, the solvent was evaporated under reduced pressure. Ethyl acetate and a saturated aqueous solution of sodium bicarbonate were added to the residue and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 8.43 g of the title compound. The physical properties of the compound are as follows.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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